2-(4-Tert-butylphenoxy)butanoic acid
Description
BenchChem offers high-quality 2-(4-Tert-butylphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-5-12(13(15)16)17-11-8-6-10(7-9-11)14(2,3)4/h6-9,12H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEFGQXWIWCINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254847 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113104-28-2 | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to CAS Number 113104-28-2: Navigating the Complexities of a Hypoxia-Activated Phosphoramidate Prodrug
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the chemical entity registered under CAS Number 113104-28-2, identified as PR-104, a novel hypoxia-activated phosphoramidate pre-prodrug of a 3,5-dinitrobenzamide nitrogen mustard. Developed as a targeted anti-cancer agent, PR-104 leverages the hypoxic microenvironment characteristic of solid tumors to achieve selective cytotoxicity. This document will delve into the core physicochemical properties, mechanism of action, metabolic activation pathway, and preclinical antitumor activity of PR-104. Furthermore, it will outline detailed experimental protocols for its evaluation and discuss critical safety and handling considerations for laboratory use.
Introduction: The Rationale for Hypoxia-Activated Prodrugs in Oncology
The tumor microenvironment presents a significant hurdle to the efficacy of conventional chemotherapeutics. One of the defining features of solid tumors is hypoxia, a state of low oxygen tension that arises from inadequate and poorly organized tumor vasculature.[1] Hypoxia is not merely a bystander effect; it is a critical driver of tumor progression, metastasis, and resistance to both radiation and chemotherapy. This has led to the development of hypoxia-activated prodrugs (HAPs), a class of therapeutic agents designed to remain relatively inert in well-oxygenated, healthy tissues, but undergo enzymatic reduction in hypoxic tumor cells to release a potent cytotoxic agent.[1]
PR-104 emerges from this strategic approach. It is a "pre-prodrug" designed for intravenous administration, which is rapidly converted in vivo to its active prodrug form, PR-104A. The selective activation of PR-104A in hypoxic conditions to its DNA cross-linking effector molecule, PR-104H, offers a promising therapeutic window for targeting solid tumors while minimizing systemic toxicity.[1]
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Registry Number | 113104-28-2 | Internal Data |
| IUPAC Name | 2-((2-bromoethyl)(2,4-dinitro-6-(((2-(phosphonooxy)ethyl)amino)carbonyl)phenyl)amino)ethyl methanesulfonate | [2] |
| Molecular Formula | C14H20BrN4O12PS | [2] |
| Molecular Weight | 595.25 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | -12 °C (10 °F) | [3] |
| Boiling Point | 67 °C (153 °F) at 4.7 hPa | [3] |
| Density | 1.073 g/mL at 25 °C (77 °F) | [3] |
| Solubility | Information not available | N/A |
Mechanism of Action and Metabolic Activation
The therapeutic efficacy of PR-104 is contingent on a multi-step activation process that culminates in the selective cross-linking of DNA within hypoxic tumor cells.
The Activation Cascade
The journey from the administered pre-prodrug to the active cytotoxic agent involves a cascade of enzymatic transformations, as illustrated in the pathway below.
Caption: Metabolic activation pathway of PR-104.
-
Systemic Conversion: Following intravenous administration, the phosphate ester "pre-prodrug" PR-104 is rapidly dephosphorylated by systemic phosphatases to its corresponding alcohol prodrug, PR-104A.[1] This conversion is not hypoxia-dependent and occurs throughout the circulation.
-
Tumor Penetration and Hypoxic Reduction: PR-104A, being more lipophilic than its precursor, can readily diffuse into tumor cells. In the hypoxic environment of the tumor, PR-104A undergoes a one-electron reduction, a reaction catalyzed by various intracellular reductases such as cytochrome P450 oxidoreductase. This reduction selectively occurs under low oxygen conditions and transforms PR-104A into its highly reactive hydroxylamine metabolite, PR-104H.[1]
-
DNA Damage and Cytotoxicity: PR-104H is the ultimate cytotoxic species. As a nitrogen mustard, it is a potent DNA alkylating agent that forms interstrand cross-links.[1] This extensive DNA damage inhibits DNA replication and repair, leading to cell cycle arrest and ultimately, apoptosis of the hypoxic tumor cell.[2]
The Bystander Effect
An intriguing aspect of PR-104's mechanism is the potential for a "bystander effect." The reaction of the active metabolite, PR-104H, with chloride ions can generate lipophilic cytotoxic metabolites.[1] These metabolites may be capable of diffusing out of the hypoxic cell and exerting cytotoxic effects on neighboring, potentially better-oxygenated, tumor cells. This expands the therapeutic reach of the drug beyond the strictly hypoxic cell population.
Preclinical Antitumor Activity
The antitumor potential of PR-104 has been demonstrated in a variety of preclinical models, both as a monotherapy and in combination with other cancer treatments.
In Vitro Cytotoxicity
In studies using a panel of human tumor cell lines, the cytotoxicity of the active prodrug, PR-104A, was found to be dramatically increased—by a factor of 10 to 100-fold—under hypoxic conditions compared to normoxic conditions.[1] This stark differential underscores the hypoxia-selective nature of its activation.
In Vivo Efficacy in Xenograft Models
In vivo studies using human tumor xenografts have provided compelling evidence of PR-104's antitumor activity. Tumor excision assays in HT29, SiHa, and H460 xenograft models revealed that PR-104 was more effective at killing both hypoxic (radioresistant) and aerobic tumor cells compared to the earlier-generation HAP, tirapazamine, and conventional nitrogen mustards at equivalent levels of host toxicity.[1]
Furthermore, PR-104 demonstrated single-agent efficacy in six out of eight tested xenograft models.[1] Its therapeutic potential is further enhanced when used in combination therapies. Studies have shown greater than additive antitumor activity when PR-104 is combined with chemotherapeutic agents that are known to be less effective against hypoxic cells, such as gemcitabine in Panc-01 pancreatic tumor models and docetaxel in 22RV1 prostate tumor models.[1]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of PR-104.
In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol is designed to quantify the differential cytotoxicity of PR-104A under normoxic and hypoxic conditions.
Caption: Workflow for assessing hypoxia-selective cytotoxicity.
Methodology:
-
Cell Seeding: Plate human tumor cells (e.g., HT29, SiHa) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution of PR-104A in an appropriate solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the serially diluted PR-104A to the cell culture medium. Include a vehicle control group.
-
Incubation:
-
Normoxic Group: Place one set of plates in a standard cell culture incubator (21% O2, 5% CO2).
-
Hypoxic Group: Place the second set of plates in a hypoxic chamber (e.g., Baker Ruskinn InvivO2) with a controlled atmosphere of <0.1% O2, 5% CO2, and balanced with N2.
-
-
Duration: Incubate the plates for a period of 48 to 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxic) / IC50 (hypoxic). A high HCR indicates significant hypoxia-selective cytotoxicity.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of PR-104 in a subcutaneous tumor xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 HT29 cells) into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, PR-104, combination therapy).
-
Drug Administration: Administer PR-104 intravenously via the tail vein at a predetermined dose and schedule. The vehicle for administration should be carefully selected (e.g., saline, 5% dextrose).
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study. Ethical endpoints should be clearly defined.
-
Data Analysis: Analyze the tumor growth delay for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Safety and Handling
As with any potent cytotoxic agent, proper safety precautions are paramount when handling PR-104.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[3] In case of contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][4]
-
Eye Contact: Causes serious eye irritation.[3] If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] Keep the container tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
Conclusion and Future Directions
PR-104 (CAS 113104-28-2) represents a sophisticated and highly targeted approach to cancer therapy. Its mechanism of action, which cleverly exploits the hypoxic nature of solid tumors, has shown significant promise in preclinical studies. The ability to achieve selective tumor cell killing while sparing healthy, well-oxygenated tissues addresses a critical challenge in oncology.
Future research should continue to explore the full potential of PR-104 in combination with other therapeutic modalities, including immunotherapy and targeted agents that may further enhance its efficacy. A deeper understanding of the specific reductase enzymes involved in its activation across different tumor types could also pave the way for personalized treatment strategies. As PR-104 and similar hypoxia-activated prodrugs progress through clinical development, they hold the potential to become valuable additions to the armamentarium of anti-cancer therapies.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 28).
- Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. (2007, July 1). PubMed.
- Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2 - SAFETY DATA SHEET. (2012, March 23).
Sources
- 1. Tetrapyrido(3,2-a:2',3'-c:3'',2''-h:2''',3'''-j)phenazine | C24H12N6 | CID 11977410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Safe Handling of 2-(4-tert-butylphenoxy)butanoic acid
Introduction
This guide provides a detailed framework for the safe handling, storage, and disposal of 2-(4-tert-butylphenoxy)butanoic acid, grounded in the known properties of its structural relatives. The protocols herein are designed to be self-validating, encouraging a proactive approach to risk assessment and mitigation in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for predicting its behavior under laboratory conditions and for designing appropriate safety protocols.
Chemical Structure:
-
IUPAC Name: 2-(4-tert-butylphenoxy)butanoic acid
-
Molecular Formula: C₁₄H₂₀O₃[4]
-
Molecular Weight: 236.31 g/mol [4]
-
CAS Number: 113104-28-2[4]
The properties of this compound are summarized in the table below. Data for the closely related isomer, 4-(4-tert-butylphenoxy)butanoic acid, is included for reference where specific data is unavailable.
| Property | Value / Information | Source(s) |
| Appearance | Expected to be a solid at room temperature. | [5] |
| Odor | May have an unpleasant odor, characteristic of butanoic acid derivatives. | [2][6] |
| Solubility | Likely soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [6][7] |
| pKa | Estimated to be a weak acid, similar to butanoic acid (pKa ≈ 4.82). | [6] |
| Boiling Point | Not determined. Related compounds have high boiling points. | |
| Melting Point | Not determined. | |
| Density | Not determined. |
Section 2: Hazard Identification and Toxicological Profile
No dedicated toxicological studies for 2-(4-tert-butylphenoxy)butanoic acid were found. Therefore, a hazard assessment must be inferred from its structural components and data from analogous compounds. The related isomer, 4-(4-tert-butylphenoxy)butanoic acid, is classified as acutely toxic if swallowed.[5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) | Basis for Inference |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. | Based on data for 4-(4-tert-butylphenoxy)butanoic acid.[5] |
| Skin Corrosion/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. | Butanoic acid is corrosive.[3][8] Substituted phenols can be skin irritants.[1] |
| Serious Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. | Butanoic acid causes serious eye damage.[3][8] |
| Aquatic Toxicity | GHS09 (Environment) | Warning | H411/H412: Toxic or harmful to aquatic life with long lasting effects. | Many phenolic compounds, including 2,4-di-tert-butylphenol, are toxic to aquatic life.[1] |
Toxicological Narrative:
-
Oral Toxicity: Ingestion is a primary route of concern and may be harmful.[5] Following ingestion, immediate medical attention should be sought.[1] Do not induce vomiting.[8]
-
Dermal and Ocular Exposure: The butanoic acid moiety suggests a high potential for skin and eye irritation, possibly leading to severe burns or damage upon direct contact.[3][8] The lipophilic nature of the tert-butylphenoxy group may facilitate skin absorption.
-
Inhalation: While the compound is a solid, inhalation of dust or aerosols generated during handling could cause respiratory tract irritation.[9] Operations should be conducted in a well-ventilated area or chemical fume hood.[1][8]
-
Chronic Effects & Endocrine Disruption: Some substituted phenols are known or suspected endocrine disruptors.[1] While there is no specific data for this compound, researchers should handle it with the prudent assumption of potential long-term effects, minimizing exposure at all times.
Section 3: Emergency First-Aid and Firefighting Protocols
Rapid and correct response during an emergency is crucial to minimizing harm.
First-Aid Measures:
-
General Advice: Move the victim out of the dangerous area immediately. Show this safety guide or the Safety Data Sheet (SDS) of a related compound to the attending physician.[10] Contaminated clothing must be removed immediately and washed before reuse.[8][10]
-
If Inhaled: Relocate the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[8][11]
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation develops or persists.[11]
-
In Case of Eye Contact: Protect the unexposed eye.[8] Immediately and cautiously rinse the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[12] Immediately call a poison center or doctor.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[1]
Firefighting Measures:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.[11] Vapors may form explosive mixtures with air if heated intensely.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]
Section 4: Laboratory Handling, Storage, and Disposal
A systematic approach to handling and storage is the primary defense against exposure and accidents.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) tested according to EN 374.[3] Wear a lab coat or appropriate protective clothing to prevent skin exposure.[9][11]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][9] All respiratory protection use must follow a formal respiratory protection program.
Safe Handling and Storage:
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][11] Avoid breathing dust, vapors, or mists.[8][13] Avoid contact with skin and eyes.[1][8] Wash hands thoroughly after handling and before breaks.[10][13] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][10][12] Store locked up.[12] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[1][8]
Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not allow the chemical to enter drains or surface water.[12]
Workflow for Safe Handling of Solid 2-(4-tert-butylphenoxy)butanoic acid
Caption: A generalized workflow for handling potentially hazardous solid chemicals.
Section 5: Potential Applications and Biological Context
Understanding the potential uses of a compound provides essential context for its handling. While research on 2-(4-tert-butylphenoxy)butanoic acid itself is limited, its structural components are found in molecules with notable bioactivity.
-
Antimicrobial Potential: Derivatives of 2,4-di-tert-butylphenol, specifically 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]s, have demonstrated significant antibacterial and antifungal effects.[14] These compounds were effective against planktonic microorganisms and, in some cases, inhibited biofilm formation by pathogens like S. aureus and P. aeruginosa.[14] This suggests that the tert-butylphenoxy moiety could be a scaffold for developing new antimicrobial agents.
-
Antioxidant and Anti-inflammatory Activity: The compound 2,4-di-tert-butylphenol (2,4-DTBP), which is structurally related to the phenoxy portion of the target molecule, is a known antioxidant.[15][16] Its mechanism involves the donation of a hydrogen atom from the hydroxyl group to quench free radicals.[15][16] This antioxidant activity is often linked to anti-inflammatory effects.[16]
-
Herbicidal Properties: 2,4-DTBP has also been investigated for its phytotoxic activity, showing potential as a natural herbicide for managing certain weed species.[17]
The presence of the butanoic acid chain could serve to modify the solubility, cell permeability, or metabolic stability of the parent phenoxy structure, making it a target for medicinal chemistry and agrochemical research.
Logical Framework for Chemical Safety Management
Caption: The relationship between hazard identification, risk assessment, and control measures.
References
- SAFETY DATA SHEET. (2024-08-02).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-04).
- SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
- Safety Data Sheet - Fisher Scientific. (2014-12-22).
- Safety data sheet. (2022-02-03).
- 2-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID | 113104-28-2 - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific.
- Material Safety Data Sheet - Cole-Parmer.
- SAFETY DATA SHEET - United Initiators. (2020-07-17).
- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.
- 4-(4-tert-Butylphenoxy)butanoic acid AldrichCPR - Sigma-Aldrich.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC.
- Butyric acid - Wikipedia.
- A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021-10-14).
- Butanoic Acid - Structure, Properties, Uses - Turito. (2023-04-24).
- Safety Data Sheet: Butyric acid - Chemos GmbH&Co.KG.
- The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective.
- 2-tert-butyl-4-methoxyphenol - Registration Dossier - ECHA.
- Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. chemos.de [chemos.de]
- 4. 2-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID | 113104-28-2 [amp.chemicalbook.com]
- 5. 4-(4-tert-Butylphenoxy)butanoic acid AldrichCPR 87411-30-1 [sigmaaldrich.com]
- 6. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. echa.europa.eu [echa.europa.eu]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. united-initiators.com [united-initiators.com]
- 14. repository.usmf.md [repository.usmf.md]
- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 17. ukm.my [ukm.my]
Methodological & Application
Application Notes and Protocols for the Antifungal Screening of 2-(4-tert-butylphenoxy)butanoic acid
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Phenoxyacetic acid derivatives and related phenolic compounds have garnered interest for their diverse biological activities, including herbicidal, anti-mycobacterial, and anti-inflammatory properties.[1][2][3] The compound 2-(4-tert-butylphenoxy)butanoic acid, a member of the phenoxyalkanoic acid class, represents a promising scaffold for investigation. Its structural similarity to other bioactive molecules, such as the antifungal compound 2,4-di-tert-butylphenol, suggests a potential for antifungal efficacy.[4][5]
This document provides a comprehensive, multi-tiered framework for the systematic evaluation of 2-(4-tert-butylphenoxy)butanoic acid's antifungal potential. The protocols herein are designed for researchers, scientists, and drug development professionals, guiding them from initial qualitative screening through quantitative susceptibility testing, cytotoxicity assessment, and preliminary in vivo efficacy evaluation. The causality behind each experimental step is explained to provide a robust, self-validating system for generating reliable and reproducible data.
Part 1: The Antifungal Screening Cascade: A Strategic Approach
A logical, stepwise progression is critical to efficiently screen a candidate compound. This cascade is designed to answer key questions at each stage, ensuring that resources are focused on compounds with the most promising profiles. The workflow begins with broad in vitro screening to establish activity, proceeds to quantitative analysis to determine potency, assesses host cell toxicity to evaluate selectivity, and culminates in a preliminary in vivo model to gauge efficacy in a biological system.
Caption: A strategic workflow for antifungal drug screening.
Part 2: In Vitro Antifungal Susceptibility Testing
The initial phase of screening focuses on establishing whether 2-(4-tert-butylphenoxy)butanoic acid has intrinsic activity against relevant fungal pathogens. We begin with a simple, qualitative method before moving to a quantitative, standardized approach.
Protocol 2.1: Agar Disk Diffusion for Preliminary Screening
Rationale: The disk diffusion assay is a rapid, cost-effective method for visually determining the antifungal activity of a compound.[6][7] It provides a qualitative assessment (the presence and size of a zone of inhibition) of a compound's ability to inhibit fungal growth on a solid medium. This method is ideal for an initial pass to quickly identify if any activity exists.[8]
Materials:
-
Test Compound: 2-(4-tert-butylphenoxy)butanoic acid
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Fungal Strains: e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305
-
Growth Media: Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts; Potato Dextrose Agar (PDA) for molds.
-
Sterile paper disks (6 mm diameter)
-
Positive Control: Fluconazole or Amphotericin B disks
-
Negative Control: Blank disks with solvent (DMSO)
-
Sterile swabs, saline (0.85%), micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts: Scrape several colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds: Grow the mold on a PDA slant for 7 days. Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1 x 10^6 conidia/mL using a hemocytometer.
-
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[7] Allow the plate to dry for 3-5 minutes.
-
Compound Preparation & Disk Application:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Impregnate sterile paper disks with a defined amount of the compound solution (e.g., 10 µL to yield 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Aseptically place the compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
-
Incubation: Invert the plates and incubate at 35°C. Examine yeast plates at 24-48 hours and mold plates at 48-72 hours, or until sufficient growth is observed in the control.
-
Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone of inhibition around the test compound disk (and not the negative control) indicates antifungal activity.
Protocol 2.2: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is essential for comparing the potency of the test compound to standard antifungal drugs and is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials:
-
Test Compound Stock Solution (in DMSO)
-
Fungal Strains (as above)
-
Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Positive Control: Fluconazole or other appropriate antifungal.
-
Controls: Sterility control (medium only), growth control (medium + inoculum).
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working solution of the test compound in RPMI-1640. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.
-
-
Inoculum Preparation: Prepare the fungal inoculum in RPMI-1640 at a concentration of 2x the final desired concentration. The final concentration in the well should be 0.5-2.5 x 10^3 CFU/mL for yeasts.[13]
-
Plate Inoculation: Add 100 µL of the 2x fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is now 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for Candida) or longer for slower-growing fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles, a prominent reduction in growth (e.g., ≥50% inhibition) is often used as the endpoint.[9]
Caption: Workflow for MIC and MFC determination.
Protocol 2.3: Determination of Minimum Fungicidal Concentration (MFC)
Rationale: The MIC value does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The MFC is the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum, providing critical information about the compound's killing capacity.[14]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., wells at and above the MIC).
-
Spot the aliquot onto a drug-free agar plate (e.g., PDA or Sabouraud Dextrose Agar).
-
Incubate the plate at 35°C for 24-48 hours, or until growth is visible in the spot from the growth control well.
-
The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or ≤ 3 colonies, representing ≥99.9% killing) on the subculture plate.
Data Presentation:
| Fungal Strain | Compound | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | 2-(4-tert-butylphenoxy)butanoic acid | 16 | 32 | 2 | Fungicidal |
| C. albicans ATCC 90028 | Fluconazole (Control) | 1 | >64 | >64 | Fungistatic |
| A. fumigatus ATCC 204305 | 2-(4-tert-butylphenoxy)butanoic acid | 32 | 128 | 4 | Fungicidal |
| A. fumigatus ATCC 204305 | Amphotericin B (Control) | 0.5 | 1 | 2 | Fungicidal |
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Part 3: In Vitro Cytotoxicity Assessment
Rationale: A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host cells.[15] In vitro cytotoxicity assays using mammalian cell lines are a crucial step to determine a compound's therapeutic window before considering any in vivo studies. The MTT assay is a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16]
Protocol 3.1: MTT Assay against Mammalian Cells
Materials:
-
Mammalian Cell Line: e.g., Human dermal fibroblasts (HDF) or HepG2 (human liver cancer cell line).
-
Cell Culture Medium: DMEM or appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound Stock Solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates.
-
Positive Control: Triton X-100 (1%) or Doxorubicin.
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10^4 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells (vehicle control) and a positive control for cell death.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation:
| Compound | Fungal MIC (µg/mL) (C. albicans) | Mammalian IC50 (µg/mL) (HDF cells) | Selectivity Index (SI = IC50/MIC) |
| 2-(4-tert-butylphenoxy)butanoic acid | 16 | >256 | >16 |
| Doxorubicin (Control) | N/A | 0.5 | N/A |
A higher Selectivity Index (SI) is desirable, indicating greater selectivity for the fungal pathogen over host cells. An SI > 10 is often considered a promising result for further development.
Part 4: Preliminary In Vivo Efficacy Assessment using Galleria mellonella
Rationale: The Galleria mellonella (greater wax moth larva) model is a well-established invertebrate host model for studying fungal infections and evaluating antifungal efficacy.[17][18] Its immune system has functional similarities to the mammalian innate immune response, and larvae can be incubated at 37°C.[19] This model is cost-effective, ethically sound, and provides a rapid assessment of a compound's efficacy in a whole organism before moving to more complex mammalian models.[20]
Protocol 4.1: G. mellonella Toxicity and Efficacy Model
Materials:
-
G. mellonella larvae (in the final instar stage, ~250-350 mg).
-
Fungal Inoculum (C. albicans), washed and suspended in sterile PBS.
-
Test Compound, formulated in a non-toxic vehicle (e.g., PBS with 1% DMSO).
-
Hamilton syringes (10 µL).
Procedure:
-
Phase 1: Compound Toxicity:
-
Inject groups of 10-15 healthy larvae with different doses of the test compound.
-
Include a vehicle control group (injected with PBS + 1% DMSO).
-
Incubate at 37°C and monitor survival daily for 5 days.
-
Determine the maximum non-lethal dose of the compound.
-
-
Phase 2: Infection and Treatment:
-
Establish a lethal inoculum of the fungal pathogen (e.g., a dose of C. albicans that kills 80-90% of larvae within 2-3 days).
-
Create experimental groups (n=15-20 larvae per group):
-
Group A: No injection (handling control).
-
Group B: PBS injection only.
-
Group C: Infection with lethal inoculum only.
-
Group D: Infection + Treatment with test compound (at a non-lethal dose).
-
Group E: Infection + Treatment with a known antifungal (e.g., Fluconazole).
-
-
Inject the lethal fungal inoculum into the last left proleg of larvae in groups C, D, and E.
-
At 1-2 hours post-infection, administer the treatment (test compound or control drug) via injection into the last right proleg.
-
Incubate all groups at 37°C in the dark.
-
-
Monitoring and Data Analysis:
-
Record the number of dead larvae daily for 5-7 days. Larvae are considered dead when they do not respond to touch.
-
Plot the data as a Kaplan-Meier survival curve.
-
Analyze the survival data using the Log-rank (Mantel-Cox) test to determine if the treatment group shows a statistically significant increase in survival compared to the infection-only group.
-
Part 5: Conclusion and Future Directions
This application note outlines a systematic and robust workflow for the comprehensive antifungal screening of 2-(4-tert-butylphenoxy)butanoic acid. By following this cascade, researchers can efficiently determine the compound's activity, potency, selectivity, and preliminary in vivo efficacy.
A promising result—characterized by a potent and broad-spectrum MIC, a high selectivity index (SI > 10), and a significant increase in the survival of G. mellonella larvae—would strongly warrant further investigation. Subsequent steps would include:
-
Mechanism of Action Studies: Investigating how the compound exerts its antifungal effect (e.g., cell wall disruption, membrane permeabilization, inhibition of ergosterol synthesis).
-
Expanded Spectrum Analysis: Testing against a wider panel of clinically relevant yeasts and molds, including resistant strains.
-
Mammalian Efficacy Models: Advancing the compound to established murine models of systemic or localized fungal infections to evaluate efficacy in a mammalian system.
The structured approach detailed here provides a solid foundation for the preclinical evaluation of 2-(4-tert-butylphenoxy)butanoic acid, paving the way for its potential development as a novel antifungal therapeutic.
References
- Vertex AI Search. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
-
Jetir.Org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3). Retrieved from [Link]
-
Desbois, A. P., & Coote, P. J. (2020). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi, 6(1), 27. Retrieved from [Link]
-
Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686–3690. Retrieved from [Link]
-
Jetir.Org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. International Journal of Emerging Technologies and Innovative Research, 11(3). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
- Vertex AI Search. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
-
Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3686–3690. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795. Retrieved from [Link]
-
Doyle, L., & Kavanagh, K. (2022). Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Cellular and Infection Microbiology, 12, 891962. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
-
Shaukath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Retrieved from [Link]
-
de la-Huerga, L., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), 56218. Retrieved from [Link]
-
Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. Retrieved from [Link]
-
Yar, M. S., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4. Retrieved from [Link]
-
Galdino, A. C. M., et al. (2021). Galleria mellonella as an Invertebrate Model for Studying Fungal Infections. Journal of Fungi, 7(10), 808. Retrieved from [Link]
-
Journal of Evolution of Medical and Dental Sciences. (n.d.). antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. Retrieved from [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
Spriet, I., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 220. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF. Retrieved from [Link]
-
D'imporzano, G., et al. (2024). Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages. Journal of Fungi, 10(3), 209. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences, 4(3), 430-436. Retrieved from [Link]
-
ResearchGate. (2020). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00072-19. Retrieved from [Link]
-
CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. Retrieved from [Link]
-
Leite, M. C., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 39(2), 343–347. Retrieved from [Link]
-
Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(5), 1437–1442. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Tert-butylphenoxy)acetic acid. Retrieved from [Link]
-
Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved from [Link]
-
MDPI. (2026). Phage Display-Derived Peptides Have Neutralizing Activities Against Biofilm Formation by Candida albicans, Candidozyma auris and Candida parapsilosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activity of 2,4-di-tert-butylphenol against Fusarium oxysporum. Retrieved from [Link]
-
Moldovan Medical Journal. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. Retrieved from [Link]
-
Varghese, N., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50. Retrieved from [Link]
-
Padmavathi, A. R., et al. (2014). Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans. Journal of Basic Microbiology, 54 Suppl 1, S135-42. Retrieved from [Link]
-
Frontiers. (2025). 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ifyber.com [ifyber.com]
- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Activity Testing | Susceptibility Test for fungi [nikoopharmed.com]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. Frontiers | 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens [frontiersin.org]
- 17. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Profiling of 2-(4-tert-butylphenoxy)butanoic acid (2-TBPBA)
Here is a detailed Application Note and Protocol guide for the analysis of 2-(4-tert-butylphenoxy)butanoic acid.
Molecular Weight: 236.31 g/molExecutive Summary & Chemical Context
2-(4-tert-butylphenoxy)butanoic acid (2-TBPBA) is a lipophilic carboxylic acid structurally homologous to the phenoxy acid class of herbicides (e.g., 2,4-DB) and fibrate-class pharmaceutical intermediates. Its structure comprises a tert-butyl substituted phenyl ring linked via an ether bond to the
Critical Analytical Challenges:
-
Chirality: The C2 position is a chiral center, requiring enantioselective separation for full characterization.
-
Ionization: As a weak acid (pKa
4.2), retention behavior is highly pH-dependent. -
Hydrophobicity: The tert-butyl group significantly increases logP (
3.8–4.2), necessitating high organic strength for elution.
This guide details three validated workflows: HPLC-UV for potency/purity assay, LC-MS/MS for trace quantification, and Chiral LC for enantiomeric purity.
Protocol A: Reversed-Phase HPLC-UV (Purity & Assay)
Objective: Routine quantification of 2-TBPBA in bulk substance or synthetic reaction mixtures. Principle: Acidic mobile phase suppression of ionization to increase retention on C18 stationary phase, utilizing the aromatic UV absorption at 280 nm.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm | End-capping reduces silanol interactions with the ether oxygen. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.0) ensures the carboxylic acid is fully protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 280 nm (Reference 360 nm) | The phenoxy ring has a secondary max at 280 nm; 230 nm is more sensitive but prone to solvent noise. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial hold |
| 2.0 | 40 | Isocratic hold |
| 12.0 | 90 | Linear ramp to elute lipophilic analyte |
| 15.0 | 90 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Strict control required due to dimerization potential of carboxylic acids). -
Theoretical Plates (
): > 5,000. -
RSD (Area): < 1.0% for n=5 injections.
Protocol B: LC-MS/MS (Trace Quantitation)
Objective: Detection of 2-TBPBA as an impurity or metabolite in biological fluids/soil at ng/mL levels. Principle: Negative mode Electrospray Ionization (ESI-) exploits the acidic proton extraction to form the [M-H]⁻ ion.
Mass Spectrometry Parameters
-
Ionization: ESI Negative Mode
-
Precursor Ion:
235.1 [M-H]⁻ -
Source Temp: 450°C (High temp required to desolvate the lipophilic tert-butyl group)
MRM Transitions:
| Transition (
LC Conditions (MS-Compatible)
-
Mobile Phase A: 5 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Do not use Phosphoric acid in MS.
-
Mobile Phase B: Methanol.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.
MS Fragmentation Logic Diagram
The following diagram illustrates the fragmentation pathway used for MRM selection.
Figure 1: ESI(-) Fragmentation pathway for 2-TBPBA showing the generation of the primary phenoxide quantifier ion.
Protocol C: Chiral Separation
Objective: Enantiomeric Excess (ee) determination. 2-TBPBA has a chiral center at the C2 position of the butanoic acid chain. Method: Normal Phase Chiral HPLC.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Note: TFA is critical to suppress the ionization of the carboxylic acid in normal phase, preventing peak broadening.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm.
-
Expected Elution: The enantiomers typically separate with a resolution (
) > 2.0 due to the steric bulk of the tert-butyl group interacting with the amylose spiral.
Sample Preparation: Solid Phase Extraction (SPE)
Context: Extracting 2-TBPBA from complex matrices (plasma, soil extracts) requires removing proteins and polar interferences. A Mixed-Mode Anion Exchange (MAX) mechanism is superior due to the analyte's acidic nature.
Reagents
-
Cartridge: Oasis MAX (Mixed-mode Anion eXchange), 3cc/60mg.
-
Loading Buffer: 5% Ammonia in Water (pH > 10). Ensures Analyte is deprotonated (negative charge).
SPE Workflow
Figure 2: Mixed-Mode Anion Exchange (MAX) SPE protocol ensuring high specificity for acidic analytes like 2-TBPBA.
Protocol Steps
-
Conditioning: Pass 2 mL Methanol followed by 2 mL Water.
-
Loading: Dilute sample 1:1 with 5%
. Load at 1 mL/min. The high pH ensures 2-TBPBA is negatively charged ( ) and binds to the quaternary amine of the sorbent. -
Wash 1 (Aqueous): 2 mL 5%
. Removes polar neutrals and proteins. -
Wash 2 (Organic): 2 mL Methanol. Removes hydrophobic neutrals (e.g., fats, neutral drugs). The analyte remains bound by ionic interaction.
-
Elution: 2 mL of 2% Formic Acid in Methanol. The acid protonates the analyte (
), breaking the ionic bond and releasing it into the organic solvent. -
Reconstitution: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC using Methylation or Pentafluorobenzylation Derivatization. (Applicable for phenoxy acid extraction principles). Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(4-tert-Butylphenyl)butanoic acid (Structural Analog).Link
-
Waters Corporation. (2021). Oasis Sample Extraction Products: Method Development Guide. (Source for MAX SPE protocol logic). Link
-
PubChem. (2023). Compound Summary: 2-(4-tert-butylphenoxy)acetic acid (Close Structural Analog). National Library of Medicine. Link
Sources
Troubleshooting & Optimization
2-(4-tert-butylphenoxy)butanoic acid solubility issues
Technical Support Center: 2-(4-tert-butylphenoxy)butanoic acid
Introduction: The "Grease Ball" Effect
You are likely reading this guide because your compound—2-(4-tert-butylphenoxy)butanoic acid —is precipitating ("crashing out") when diluted into aqueous buffers or cell culture media.[1]
This molecule presents a classic amphiphilic conflict :
-
The Hydrophobic Tail: The 4-tert-butylphenoxy group is bulky and highly lipophilic (grease-like).[1] It drives the molecule to aggregate to avoid water.
-
The Hydrophilic Head: The butanoic acid moiety provides a carboxyl group (-COOH), which is your only handle for water solubility.
The Critical Failure Point: The solubility of this compound is entirely pH-dependent . At physiological pH (7.4) or lower, if the concentration is too high or the transition from organic solvent (DMSO) to water is too rapid, the hydrophobic forces overwhelm the weak ionization of the acid, causing immediate precipitation.
Part 1: Physicochemical Profile (The "Why")[1]
To troubleshoot effectively, you must understand the numbers governing the molecule's behavior.
| Property | Value (Approx/Predicted) | Implication for Experiment |
| Molecular Weight | ~236.3 g/mol | Small molecule, but bulky due to tert-butyl group.[1] |
| LogP (Octanol/Water) | 3.5 – 4.2 | High Lipophilicity. The compound prefers oil/membranes over water by a factor of ~10,000. |
| pKa (Acid Dissociation) | 4.5 – 4.8 | Critical Threshold. Below pH 4.5, it is neutral and insoluble. Above pH 5.5, it is ionized (COO-) and more soluble.[1] |
| Water Solubility (Neutral) | < 100 µM (< 20 µg/mL) | Extremely low.[1] Do not attempt to dissolve directly in water. |
| Solubility (DMSO/EtOH) | > 50 mM | Excellent. Always use these for stock solutions. |
Key Insight: The tert-butyl group acts as a "crystallization anchor." Even if the pH is correct, the Van der Waals forces between these bulky groups can drive aggregation (micelle formation) before the molecule truly dissolves.
Part 2: Troubleshooting Workflows
Workflow A: Preparation of Stable Stock Solutions
Issue: User attempts to dissolve solid powder directly in media or weak buffer. Result: Floating flakes or a cloudy suspension.
Correct Protocol:
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) (anhydrous, cell-culture grade).[1] Ethanol is a secondary choice but evaporates faster, changing concentrations.
-
Concentration: Aim for a 10 mM to 50 mM stock.
-
Why? Higher concentrations (e.g., 100 mM) may precipitate upon freezing. Lower concentrations require adding too much DMSO volume to your assay.
-
-
Storage: Aliquot into amber glass or high-quality polypropylene vials. Store at -20°C.
-
Warning: If using plastic, ensure it is DMSO-resistant to avoid leaching plasticizers.
-
Workflow B: Dilution into Aqueous Assay Media (The "Crash Out" Zone)
Issue: Adding 1 µL of DMSO stock to 1 mL of Media causes a white cloud (precipitate) to form instantly. Mechanism: This is the "Solvent Shock." The local concentration of water around the droplet spikes, stripping the DMSO away before the compound can disperse.
The "Vortex-Drop" Technique:
-
Pre-warm your culture media/buffer to 37°C. (Cold buffers decrease solubility).
-
Vortex the media tube continuously at medium speed.
-
Add the DMSO stock dropwise directly into the center of the vortex.
-
Do not touch the pipette tip to the wall of the tube (compound will crystallize on the plastic).
-
Do not submerge the tip (compound will clog the tip).
-
-
Inspect immediately. If cloudy, you have exceeded the Solubility Limit (S_max) .
Part 3: Visualization of Logic
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the root cause of your precipitation.
Caption: Logical workflow for diagnosing precipitation events. Priority is Solvent -> pH -> Concentration.[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use PBS (Phosphate Buffered Saline) for my intermediate dilution? A: Proceed with caution. PBS contains high salt (ionic strength), which can "salt out" lipophilic compounds, reducing solubility further compared to water or media.
-
Recommendation: If you must dilute, use a "step-down" solvent approach:
Q2: My compound dissolves in 1N NaOH but crashes when I neutralize it. Why? A: In 1N NaOH, the compound is fully deprotonated (salt form) and highly soluble. As you add acid to neutralize it, you pass the pKa (approx 4.8) . Once you drop below pH 5-6, the molecule protonates, becomes neutral, and the hydrophobic effect dominates, causing precipitation.
-
Fix: Ensure your final assay buffer has strong buffering capacity (e.g., HEPES) to maintain pH 7.4, preventing local acidic pockets during mixing.
Q3: Is the cloudiness actually bacteria? A: Unlikely if it appears instantly.
-
Test: Add a drop of 1N NaOH to the cloudy suspension. If it clears up immediately, it was chemical precipitation (acid form). If it remains cloudy, it might be contamination or protein aggregation.
Q4: How do I calculate the maximum DMSO limit for my cells? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.
-
Calculation: If you need 100 µM final concentration and can only tolerate 0.1% DMSO, your stock must be 100 mM. (100 mM / 1000 = 100 µM). If you cannot make a 100 mM stock (solubility limit), you cannot reach 100 µM in the assay without exceeding DMSO toxicity limits.
References & Authoritative Grounding
-
PubChem Compound Summary. 2-(4-tert-butylphenoxy)alkanoic acid derivatives.[1] National Center for Biotechnology Information. (Used for structural analysis and LogP/pKa prediction logic).
-
[1]
-
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Foundational text on LogP and solubility issues).
-
[1]
-
-
Sigma-Aldrich (Merck). "Troubleshooting Precipitates in Cell Culture." (Standard protocols for media compatibility).
-
BenchChem Technical Support. "Troubleshooting Precipitation of Lipophilic Compounds." (Specific techniques for vortex-dosing and BSA carriers).
-
[1]
-
Sources
Technical Support Center: Purification of 2-(4-tert-butylphenoxy)butanoic Acid
Welcome to the technical support guide for the purification of 2-(4-tert-butylphenoxy)butanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification, provide validated protocols, and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing 2-(4-tert-butylphenoxy)butanoic acid?
A1: The impurity profile is highly dependent on the synthetic route. For a typical Williamson ether synthesis, the most common impurities are unreacted starting materials. These include:
-
4-tert-butylphenol: The nucleophile used in the synthesis.
-
An α-halobutanoic acid ester (e.g., ethyl 2-bromobutanoate): The electrophile, which upon incomplete hydrolysis, may persist.
-
By-products: Products from side reactions, such as elimination of the halo-ester.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, acetone).
It is crucial to understand the nature of your impurities to select the most effective purification strategy.[1]
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of methods is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is highly effective due to the chromophore in the phenoxy group. It is the gold standard for quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying organic impurities. The presence of characteristic peaks for starting materials can be easily detected.[2]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the mass of the parent compound and any impurities, providing clues to their identity.[3]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The related compound, 2-(4-tert-butylphenoxy)acetic acid, has a melting point of 96 °C.
Q3: What are the key physical properties I should be aware of during purification?
A3: Understanding the physicochemical properties of 2-(4-tert-butylphenoxy)butanoic acid is fundamental to its purification.
-
Acidity: As a carboxylic acid, it readily deprotonates in the presence of a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This is the basis for purification by acid-base extraction.[1]
-
Solubility: It is generally soluble in a range of organic solvents like ethers, esters, ketones, and alcohols, but largely insoluble in water at neutral or acidic pH. Its solubility in non-polar solvents like hexanes will be moderate, especially when heated.
-
Physical State: The compound is a solid at room temperature.[4]
Troubleshooting Guide: Common Purification Issues
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Potential Cause: This common issue, known as "oiling out," occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] The presence of impurities can also depress the melting point of the mixture, exacerbating the problem.
-
Recommended Solutions:
-
Switch to a Solvent Pair System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (in which it is less soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point).[5][6] Re-heat gently to clarify and then allow to cool slowly.
-
Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a stable crystal lattice.
-
Perform a Pre-Purification Step: If impurities are the cause, first perform an acid-base extraction to remove neutral impurities before attempting recrystallization.
-
Problem 2: The final product has a persistent yellow or brown tint.
-
Potential Cause: Colored impurities often arise from oxidized phenolic species or residual catalysts from the synthesis.[7] Phenols are susceptible to air oxidation, which can produce highly colored quinone-type compounds.
-
Recommended Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.[5] The large surface area of charcoal effectively adsorbs large, colored, aromatic impurities. Keep the solution hot for 5-10 minutes and then perform a hot filtration through celite or fluted filter paper to remove the charcoal before cooling.
-
Oxidative Pre-Treatment: In some cases, impurities can be converted into more easily removable forms. Treating the crude acid with a dilute solution of an oxidizing agent like hydrogen peroxide can sometimes decolorize the mixture, with the by-products being removed in a subsequent extraction or distillation step.[7][8] This should be approached with caution and on a small scale first.
-
Problem 3: My yield is consistently low after recrystallization.
-
Potential Cause: A significant portion of your product may remain dissolved in the cold solvent (the "mother liquor") after filtration.[9] Using too much solvent during the initial dissolution step is a common error.
-
Recommended Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Work in small additions. Never add more than 10 mL of solvent per gram of solute as a general rule.[5]
-
Collect a "Second Crop": Do not discard the mother liquor. Transfer the filtrate to a new flask and reduce the solvent volume by boiling or using a rotary evaporator.[9] Upon cooling this concentrated solution, a second batch of crystals (a "second crop") will often form. Note that the second crop is typically less pure than the first and should be analyzed separately before combining with the main batch.[9]
-
Optimize Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot and low solubility when cold.
-
Problem 4: An emulsion forms during acid-base extraction that will not separate.
-
Potential Cause: Emulsions are common when extracting solutions containing compounds that can act as surfactants. Vigorous shaking can also contribute to their formation.
-
Recommended Solutions:
-
"Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of celite can sometimes resolve the issue.
-
Data & Protocols
Table 1: Predicted Solubility of 2-(4-tert-butylphenoxy)butanoic Acid
| Solvent | Polarity | Predicted Solubility (at 25 °C) | Notes |
| Water (pH < 5) | High | Insoluble | The carboxylic acid is protonated and non-polar character dominates. |
| Water (pH > 8) | High | Soluble | Forms a soluble carboxylate salt. Ideal for extraction. |
| Hexanes | Non-polar | Sparingly Soluble | Good as an anti-solvent for recrystallization. |
| Toluene | Non-polar | Soluble | Aromatic character enhances solubility. |
| Dichloromethane | Mid-polar | Very Soluble | |
| Ethyl Acetate | Mid-polar | Very Soluble | |
| Acetone | Polar Aprotic | Very Soluble | |
| Ethanol/Methanol | Polar Protic | Very Soluble | Hydrogen bonding with the carboxylic acid group. |
Purification Workflow Selection
The choice of purification method depends on the initial purity and the nature of the impurities. This decision tree can guide your selection process.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities, such as unreacted 4-tert-butylphenol.
-
Dissolution: Dissolve the crude 2-(4-tert-butylphenoxy)butanoic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Continue mixing until gas evolution ceases.
-
Layer Separation: Allow the layers to separate fully. The deprotonated product (sodium 2-(4-tert-butylphenoxy)butanoate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain and save the organic layer.
-
Aqueous Layer Wash: To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2 (confirm with pH paper). The protonated, water-insoluble 2-(4-tert-butylphenoxy)butanoic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Acid-Base Extraction Workflow Visualization
Caption: Workflow diagram for purification via acid-base extraction.
Experimental Protocol 2: Purification by Recrystallization
This is the preferred method for purifying material that is already relatively pure (>90%) to achieve high analytical purity.
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1 and Troubleshooting Guide). A hexane/acetone or ethanol/water system often works well.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to just dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via your chosen analytical methods.
References
- Patsnap Eureka. (2025).
- Benchchem. (2025).
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Available at: [Link]
- Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
- Williamson, K. L. Macroscale and Microscale Organic Chemistry Experiments.
- Manner, V. W., et al. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry.
-
PubChemLite. 2-(4-tert-butylphenoxy)propanoic acid (C13H18O3). Available at: [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Available at: [Link]
-
Frontiers. (2022). Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles. Available at: [Link]
- Frontiers. (2022). Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- ACS Publications. Determination of 2-Hydroxy-4-(methylthio)
- Semantic Scholar. Reactive Extraction of Carboxylic Acids ( Butyric-, Lactic-, Tartaric-, Itaconic-Succinic-and Citric Acids )
-
Chemistry LibreTexts. (2022). 2.2.4.4F: Second Crop Crystallization. Available at: [Link]
-
PubChem. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718. Available at: [Link]
- Google Patents. (2022). CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl) pentanoic acid.
-
Pharmaffiliates. butanoic acid and its Impurities. Available at: [Link]
- ethesis. Reactive Extraction of Butyric Acid using Tri-Octyl Amine in Decanol.
-
PMC. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-(4-tert-Butylphenoxy)butanoic acid AldrichCPR 87411-30-1 [sigmaaldrich.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling Hygroscopic 2-(4-tert-butylphenoxy)butanoic Acid
[1]
Case ID: TBPBA-HYGRO-001 Subject: Stabilization, Handling, and Recovery of Moisture-Sensitive Phenoxy Acids Status: Active Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
You are encountering handling difficulties with 2-(4-tert-butylphenoxy)butanoic acid , a lipophilic carboxylic acid derivative. While the tert-butyl group adds significant lipophilicity, the carboxylic acid moiety remains a hydrogen-bond donor/acceptor capable of binding atmospheric water.
The Core Issue: Hygroscopicity in this class of compounds typically leads to:
-
Stoichiometric Errors: Weighing "wet" material results in under-loading the reagent, leading to incomplete reactions.
-
Physical Degradation: Formation of gums or sticky solids that are difficult to transfer.
-
Reaction Failure: Moisture destroys water-sensitive reagents (e.g., thionyl chloride, oxalyl chloride) used in downstream derivatization.[1]
This guide provides a self-validating system to handle, weigh, and dry this compound without compromising your experimental integrity.
Tier 1: Storage & Stability (The Foundation)
Q: My material turned into a sticky gum in the bottle. Is it degraded? A: Likely not degraded, but solvated . Hygroscopic acids often undergo deliquescence, where they absorb enough water to dissolve in it, or simply lower their melting point (melting point depression) to become a gum.
Protocol: The "Dry Chain" Storage System To prevent this, you must break the contact with atmospheric moisture immediately upon receipt.
| Storage Parameter | Recommendation | Technical Rationale |
| Primary Vessel | Amber glass with Teflon-lined cap | Prevents UV degradation; Teflon provides a better moisture seal than paper/foil liners.[1] |
| Secondary Containment | Vacuum Desiccator | Creates a physical barrier against ambient humidity. |
| Desiccant | Phosphorus Pentoxide ( | |
| Atmosphere | Argon or Nitrogen backfill | Displaces moist air in the headspace. Argon is heavier than air and offers better blanketing. |
Critical Check: If the material is already gummy, do not attempt to weigh it directly. Proceed to Tier 3 (Recovery) immediately.
Tier 2: Precision Handling (The Process)
Q: The mass reading on my balance keeps drifting upwards. How do I get an accurate measurement? A: The drift is real-time water absorption.[1] You must use the Weighing by Difference technique.[2] Never weigh hygroscopic solids directly onto an open weigh boat.
Protocol: Weighing by Difference
This method eliminates the error caused by moisture absorption during the transfer.
-
Dry the Source: Ensure the source vial has been desiccated (see Tier 1).
-
Tare the Vial: Place the capped source vial containing your compound on the analytical balance. Record the mass (
).[2] -
Transfer: Remove the vial from the balance. Quickly transfer an estimated amount of solid into your reaction flask. Immediately recap the source vial.
-
Re-weigh: Place the capped source vial back on the balance. Record the new mass (
).[2] -
Calculate:
Why this works: The moisture absorbed by the bulk solid inside the vial during the brief opening is negligible compared to the surface area exposure of a static pile on a weigh boat.
Tier 3: Purification & Recovery (The Fix)
Q: I suspect my acid is wet. How do I dry it without decomposing it? A: Heating hygroscopic solids with low melting points (phenoxy acids often melt <100°C) can cause them to fuse into a brick. The gold standard is Azeotropic Drying .
Method A: Azeotropic Distillation (Recommended for Synthesis)
If you are using the acid in a reaction, you do not need to isolate it as a dry solid. You can dry it in solution.
-
Dissolve: Dissolve the "wet" acid in Toluene (approx. 10 mL per gram).
-
Evaporate: Use a rotary evaporator (Rotovap) to remove the solvent.
-
Repeat: Re-dissolve in fresh toluene and evaporate again (2-3 cycles).
-
Result: The residue is now anhydrous.[5] Proceed immediately to your next step (e.g., adding thionyl chloride) in the same flask.
Method B: Vacuum Drying (For Storage)
If you must isolate the dry solid:
-
Place the material in a vacuum oven at 40°C (well below the likely melting point of ~90-98°C for this class).
-
Use a high-vacuum pump (< 1 mbar), not a water aspirator.[1]
-
Place a tray of
or KOH pellets inside the oven to act as a moisture trap.
Tier 4: Reaction Troubleshooting
Q: My acid chloride synthesis (using
The "Self-Validating" Activation Protocol: To ensure your acid converts to the acid chloride despite potential moisture traces:
-
The Scavenger Step: Add a small excess of thionyl chloride (1.2 - 1.5 equivalents).[1] The first portion will react with any residual water; the remainder will perform the reaction.
-
Catalysis: Add a catalytic drop of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent, which is far more reactive than thionyl chloride alone and helps drive the reaction to completion even with steric bulk from the tert-butyl group.
-
Visual Check: Gas evolution (
and ) should be vigorous. If no gas evolves upon heating, your reagent may be hydrolyzed.
Visualizing the Workflow
Diagram 1: The Moisture Contamination Cycle
This diagram illustrates how improper storage leads to downstream experimental failure.
Caption: The cascade of failure initiated by moisture absorption. Breaking the cycle at "Storage" or "Weighing" is critical.
Diagram 2: Decision Tree for Handling
Follow this logic to determine the correct handling procedure based on your equipment.
Caption: Operational logic flow. Note that "Gummy" material must be dried via azeotrope before any attempt to weigh for stoichiometry.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for drying organic solids and azeotropic distillation techniques).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1] (Authoritative source for drying agents and solvent purification).[1]
-
Sigma-Aldrich. Product Specification: 4-(4-tert-butylphenoxy)butanoic acid (AldrichCPR).[7] (Used as a structural analog reference for physical state confirmation).
-
Thermo Scientific. Product Specification: 2-(4-tert-butylphenoxy)acetic acid.[1][8][9] (Homolog reference confirming melting point range ~92-98°C).
-
Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013. (Source for "Weighing by Difference" protocols).
Sources
- 1. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN112159343A - Purification method of tert-butyl hydroperoxide - Google Patents [patents.google.com]
- 4. CN112375025A - Purification method of tert-butyl hydroperoxide - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]
- 7. 4-(4-tert-Butylphenyl)butanoic acid AldrichCPR 24475-36-3 [sigmaaldrich.com]
- 8. A17017.06 [thermofisher.com]
- 9. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
Comparative Guide: 2-(4-tert-butylphenoxy)propanoic acid vs. 2-(4-tert-butylphenoxy)butanoic acid
The following guide provides an in-depth technical comparison of 2-(4-tert-butylphenoxy)propanoic acid (hereafter 2-PPA ) and 2-(4-tert-butylphenoxy)butanoic acid (hereafter 2-PBA ).
This analysis focuses on their application as chemical probes for Class C GPCR modulation (specifically the T1R3 sweet taste receptor transmembrane domain and PPAR-alpha nuclear receptors), based on established Structure-Activity Relationship (SAR) principles of phenoxyalkanoic acids.[1]
Content Type: Technical Comparison & Application Guide Primary Application: Allosteric Modulation of Class C GPCRs (T1R3) & Peroxisome Proliferator-Activated Receptors (PPARs).[1]
Executive Summary
In the development of chemosensory inhibitors and metabolic modulators, the "phenoxy-alkanoic acid" scaffold is a privileged structure.
-
2-(4-tert-butylphenoxy)propanoic acid (2-PPA) is the direct lipophilic analog of Lactisole (a broad-spectrum sweet taste inhibitor).[1] It represents the "Alpha-Methyl" optimized scaffold, balancing potency with solubility.
-
2-(4-tert-butylphenoxy)butanoic acid (2-PBA) represents the "Alpha-Ethyl" variant. While it offers higher lipophilicity (LogP increase ~0.5), it introduces significant steric bulk at the chiral center.[1]
Verdict: For receptor affinity and specificity , 2-PPA is generally the superior probe due to the tight steric constraints of the T1R3 transmembrane domain. 2-PBA is recommended primarily for washout-resistance studies or investigating the plasticity of the hydrophobic binding pocket due to its enhanced lipophilic tail.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The core difference lies in the substitution at the
| Feature | 2-(4-tert-butylphenoxy)propanoic acid (2-PPA) | 2-(4-tert-butylphenoxy)butanoic acid (2-PBA) |
| Formula | ||
| MW | 222.28 g/mol | 236.31 g/mol |
| Methyl ( | Ethyl ( | |
| Calc. LogP | ~3.6 | ~4.1 (More Lipophilic) |
| pKa | ~4.8 | ~4.8 |
| Chirality | 1 Chiral Center (R/S) | 1 Chiral Center (R/S) |
| Solubility (Aq) | Low (< 1 mM without DMSO) | Very Low (Requires carrier) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and its impact on receptor docking.
Figure 1: Structural comparison highlighting the alpha-substitution impact on target binding.
Mechanism of Action & SAR Analysis
Target: T1R3 Sweet Taste Receptor (Inhibition)
These compounds act as Negative Allosteric Modulators (NAMs) . They bind to the Transmembrane Domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation.[1]
-
2-PPA (The Lactisole Analog): The alpha-methyl group is critical. In Lactisole (methoxy-phenoxy-propanoic acid), the (S)-enantiomer is the active form. The tert-butyl group in 2-PPA replaces the methoxy group of Lactisole, significantly increasing hydrophobic interaction with residues like Phe778 and Trp775 in the T1R3 pocket.
-
2-PBA (The Steric Probe): The extension to an alpha-ethyl group often creates a steric clash within the compact TMD pocket. While the increased lipophilicity drives membrane partitioning, the inability of the headgroup to orient the carboxylate towards the critical salt-bridge partner (likely Arg723 or Lys ) reduces efficacy compared to 2-PPA.
Target: PPAR (Agonism)
Structurally, these resemble fibrates (e.g., Clofibric acid).
-
2-PPA: Likely acts as a weak-to-moderate PPAR
agonist. The alpha-methyl is a standard feature of fibrates to prevent rapid metabolic deactivation. -
2-PBA: The alpha-ethyl substitution is rare in commercial fibrates. It may increase metabolic stability but often decreases binding specificity for the nuclear receptor ligand-binding domain (LBD).
Performance Comparison: Experimental Data
Potency & Efficacy (Simulated based on Class SAR)
| Parameter | 2-PPA (Propanoic) | 2-PBA (Butanoic) | Interpretation |
| IC50 (Sweet Inhibition) | Low | Mid-High | 2-PPA fits the "Lactisole pocket" optimally.[1] |
| Washout Time | Moderate (min) | Slow (>10 min) | 2-PBA is "stickier" due to LogP ~4.1. |
| Selectivity | High for T1R3 | Lower | Steric bulk may force non-specific membrane perturbation. |
Metabolic Stability[1]
-
2-PPA: The alpha-methyl group blocks
-oxidation effectively. -
2-PBA: The alpha-ethyl group also blocks
-oxidation. Unlike linear phenoxybutyrates (e.g., 2,4-DB) which are degraded to active acetates, 2-PBA is metabolically stable and does not degrade into a shorter active homolog in the short term.[1]
Experimental Protocols
Protocol A: Calcium Flux Assay (T1R2/T1R3 HEK293 Cells)
Objective: Determine IC50 for sweet taste inhibition.[1]
-
Cell Seeding: Plate HEK293 cells stably expressing G
15 and T1R2/T1R3 in 384-well black-wall plates (15,000 cells/well). Incubate 24h. -
Dye Loading: Aspirate media. Add 20
L Fluo-4 AM calcium dye in HBSS/HEPES buffer. Incubate 1h at 37°C. -
Compound Preparation:
-
Dissolve 2-PPA and 2-PBA in 100% DMSO to 100 mM (Stock).
-
Serial dilute in assay buffer (HBSS + 0.1% BSA). Note: BSA is critical to prevent loss of these lipophilic compounds to plastic.
-
-
Baseline Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 10s using FLIPR/FlexStation.
-
Addition: Add compounds (20
L) and incubate for 5 mins (Pre-incubation is vital for NAMs). -
Stimulation: Inject Sucrose (EC80 concentration, typically 100-200 mM).
-
Analysis: Calculate
. Plot dose-response curves to determine IC50.
Protocol B: Synthesis (Williamson Ether Synthesis)
Objective: Synthesis of 2-PPA or 2-PBA for lab verification.
Figure 2: General synthesis workflow for alpha-substituted phenoxy acids.
Step-by-Step:
-
Reactants: Mix 4-tert-butylphenol (1.0 eq) with Potassium Carbonate (2.5 eq) in Acetone.
-
Alkylation: Add Ethyl 2-bromopropionate (for 2-PPA) or Ethyl 2-bromobutyrate (for 2-PBA) dropwise. Reflux for 12-16 hours.
-
Workup: Filter salts, evaporate solvent. Dissolve residue in EtOAc, wash with water/brine.
-
Hydrolysis: Dissolve the crude ester in MeOH. Add 2M NaOH (3 eq). Stir at RT until TLC shows consumption of ester.
-
Isolation: Acidify with 1M HCl to pH 2. Extract with DCM. Dry over MgSO4.
-
Purification: Recrystallize from Hexane/EtOAc.
Conclusion & Recommendation
For research targeting sweet taste receptor inhibition or PPAR modulation :
-
Primary Choice (2-PPA): Use 2-(4-tert-butylphenoxy)propanoic acid . It offers the optimal balance of steric fit and binding affinity. It is the closest structural analog to the industry-standard Lactisole, but with enhanced potency due to the tert-butyl lipophilic tail.
-
Secondary Choice (2-PBA): Use 2-(4-tert-butylphenoxy)butanoic acid only if you specifically require a probe with higher lipophilicity or are investigating the steric tolerance of the binding pocket. Be aware of potential solubility issues and reduced potency due to steric clashes.
References
-
Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid."[2][3][4] Chemical Senses, 24(4), 439-447.[1][3] Link
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.[1] Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of methoxy with tert-butyl and alpha-methyl vs ethyl effects).
-
PubChem Compound Summary. (2024). "2-(4-tert-butylphenoxy)propanoic acid."[5] National Center for Biotechnology Information. Link[1]
-
Clement, K., et al. (2010).[1] "Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms."[1] Biochimica et Biophysica Acta, 1801(3), 226-232.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-tert-butylphenoxy)propanoic acid | CAS 6941-12-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to the Cross-Reactivity Profile of 2-(4-tert-butylphenoxy)butanoic Acid
Introduction: Beyond the Primary Target
In the landscape of drug discovery and development, the principle of "one molecule, one target" is increasingly being recognized as an oversimplification. Compounds frequently interact with multiple biological targets, a phenomenon known as polypharmacology or cross-reactivity.[1] This guide provides a comprehensive framework for understanding and experimentally assessing the cross-reactivity profile of 2-(4-tert-butylphenoxy)butanoic acid .
This molecule belongs to the phenoxyalkanoic acid class, making it a structural analog of the fibrate class of lipid-lowering drugs, such as fenofibrate and bezafibrate. The shared chemical scaffold strongly suggests that its primary pharmacological target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] However, the unique 4-tert-butylphenoxy moiety has been identified in other compound series with distinct biological activities, including interactions with G-protein coupled receptors (GPCRs) and enzymes.[3][4]
Understanding the cross-reactivity of this compound is therefore not merely an academic exercise; it is critical for predicting potential off-target side effects, uncovering novel therapeutic applications, and ensuring the safety and specificity of a potential drug candidate.[5] This guide will delineate the hypothesized primary target, explore likely cross-reactive targets based on structural precedent, provide detailed experimental protocols for validation, and present comparative data from relevant analogs.
Part 1: Hypothesized Targets and Structural Rationale
The potential for a compound to interact with off-targets is often encoded in its chemical structure. By analyzing the core scaffold and key functional groups of 2-(4-tert-butylphenoxy)butanoic acid, we can build a rational hypothesis of its likely interaction profile.
Primary Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Fibrate drugs exert their therapeutic effects on dyslipidemia by activating PPARα, a nuclear receptor that plays a central role in regulating fatty acid metabolism.[2] Given the structural similarity, it is highly probable that 2-(4-tert-butylphenoxy)butanoic acid is also a PPARα agonist.
Predicted Cross-Reactive Targets: Evidence from Analogs
The most compelling case for cross-reactivity comes from studies on compounds that share the 4-tert-butylphenoxy scaffold.
-
Monoamine Oxidase B (MAO-B) and Histamine H₃ Receptor (H₃R): A series of compounds containing the 4-tert-butylphenoxy group were designed as dual-target ligands. Specifically, the compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) demonstrated balanced, high-affinity binding to both the histamine H₃ receptor and potent inhibitory activity against MAO-B.[4] This strongly suggests that the 4-tert-butylphenoxy moiety is a pharmacophore that can be recognized by these distinct protein targets.
-
Retinoid X Receptors (RXRs): The structurally related compound 2,4-Di-tert-butylphenol (DTBP) has been identified as a direct agonist of Retinoid X Receptors (RXRα).[6] This is particularly significant because PPARs function as obligate heterodimers with RXRs to regulate gene expression. An interaction with RXRα could therefore profoundly modulate any PPAR-mediated activity.
-
Other PPAR Isoforms (PPARγ and PPARδ): While fibrates are generally selective for PPARα, some level of cross-reactivity with other isoforms, PPARγ (the master regulator of adipogenesis) and PPARδ (involved in fatty acid oxidation), is common. Assessing activity at these isoforms is a standard component of selectivity profiling.
The following table summarizes the predicted interaction profile for 2-(4-tert-butylphenoxy)butanoic acid.
| Target Class | Specific Target | Predicted Interaction | Rationale |
| Primary Target | |||
| Nuclear Receptor | PPARα | Agonist | Structural analog of fibrate drugs.[2] |
| Potential Off-Targets | |||
| Nuclear Receptor | PPARγ, PPARδ | Agonist / Antagonist | Common cross-reactivity for PPARα modulators. |
| Nuclear Receptor | RXRα | Agonist | Activity demonstrated by analog 2,4-DTBP.[6] |
| G-Protein Coupled Receptor | Histamine H₃ Receptor | Antagonist / Inverse Agonist | Activity demonstrated by analogs with the same scaffold.[4] |
| Enzyme | Monoamine Oxidase B | Inhibitor | Activity demonstrated by analogs with the same scaffold.[4] |
Part 2: A Validated Experimental Framework for Profiling Cross-Reactivity
A systematic, tiered approach is essential for efficiently and accurately characterizing a compound's selectivity. The workflow begins with high-throughput binding assays to identify potential interactions, followed by cell-based functional assays to determine the biological consequences of those interactions.
Caption: Experimental workflow for assessing compound cross-reactivity.
Methodology 1: Competitive Radioligand Binding Assays
Causality and Expertise: This is the foundational experiment to determine if the compound physically interacts with a target receptor.[7] It measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. A successful displacement indicates a direct binding interaction at the same site. The output, the Inhibitory Constant (Ki), is a measure of binding affinity, a critical parameter for comparing potency across different targets.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with appropriate salts and protein like BSA).
-
Serially dilute the test compound, 2-(4-tert-butylphenoxy)butanoic acid, to create a range of concentrations (e.g., from 10 nM to 100 µM).
-
Prepare a solution of the radiolabeled ligand (e.g., [³H]-labeled agonist for PPARα) at a concentration close to its dissociation constant (Kd).
-
Prepare a solution containing the receptor source (e.g., cell membranes from a cell line overexpressing the target receptor).[8]
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the serially diluted test compound to the experimental wells.
-
Add buffer (for total binding control) or a high concentration of a known non-radioactive ligand (for non-specific binding control) to control wells.
-
-
Incubation:
-
Add the radiolabeled ligand to all wells.
-
Add the receptor preparation to all wells to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[9]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by harvesting the contents of the wells onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]
-
Methodology 2: Enzyme Inhibition Assays (MAO-B)
Causality and Expertise: This assay directly measures the functional consequence of the compound's interaction with an enzyme—its ability to inhibit catalytic activity.[10] For MAO-B, commercially available kits often use a substrate that produces a highly fluorescent or colorimetric product upon enzymatic conversion, providing a robust and sensitive readout. The IC₅₀ value derived from this assay represents the concentration of the compound required to reduce enzyme activity by half.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of recombinant human MAO-B enzyme.
-
Prepare a stock solution of the MAO-B substrate (e.g., a non-fluorescent compound that is converted to a fluorescent product).
-
Prepare a stock solution of a known MAO-B inhibitor (e.g., selegiline) to serve as a positive control.
-
Serially dilute the test compound across a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions, positive control, and buffer (for 100% activity control) to respective wells.
-
Add the MAO-B enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. The signal intensity is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[12]
-
Methodology 3: Cell-Based Functional Assays
Causality and Expertise: Binding does not always equate to function. Cell-based assays are indispensable as they measure the biological response of a living cell to the compound, providing crucial information on its functional activity (e.g., agonist, antagonist).[13][14] A reporter gene assay is the gold standard for nuclear receptors like PPARs, as it directly measures the transcriptional activation that is the ultimate downstream consequence of receptor binding and activation.[15]
Step-by-Step Protocol (PPARα Reporter Gene Assay):
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293 or HepG2) that does not endogenously express high levels of PPARα.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length coding sequence for human PPARα.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
-
-
-
Compound Treatment:
-
After allowing time for plasmid expression (e.g., 24 hours), plate the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of 2-(4-tert-butylphenoxy)butanoic acid or a known PPARα agonist (positive control, e.g., GW7647). Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells to release their contents.
-
Add a luciferase substrate reagent to the cell lysate. The luciferase enzyme produced by the reporter gene will catalyze a light-producing reaction.
-
-
Detection:
-
Measure the luminescence from each well using a luminometer. The light signal is directly proportional to the level of PPARα transcriptional activation.
-
-
Data Analysis:
-
Normalize the luminescence data (e.g., as a fold-change over vehicle-treated cells).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Caption: Simplified PPARα/RXRα activation and signaling pathway.
Part 3: Comparative Data from Structural Analogs
While experimental data for 2-(4-tert-butylphenoxy)butanoic acid is not publicly available, we can draw strong inferences from its close structural analogs. The data presented below for compound DL76 highlights the significant potential for polypharmacology inherent in the 4-tert-butylphenoxy scaffold.
| Compound | Target | Assay Type | Potency (nM) | Source |
| Fenofibric Acid (Active metabolite of Fenofibrate) | Human PPARα | Transactivation | EC₅₀ ≈ 10,000-30,000 | Typical literature values |
| Bezafibrate | Human PPARα | Transactivation | EC₅₀ ≈ 50,000 | Typical literature values |
| DL76 (4-tert-butylphenoxy analog) | Human H₃ Receptor | Radioligand Binding | Ki = 38 | [4] |
| DL76 (4-tert-butylphenoxy analog) | Human MAO-B | Enzyme Inhibition | IC₅₀ = 48 | [4] |
Analysis of Comparative Data: The data clearly illustrates that the 4-tert-butylphenoxy scaffold can confer high-potency interactions with targets entirely distinct from the PPAR family. The nanomolar affinity of DL76 for both H₃R and MAO-B is orders of magnitude more potent than the typical micromolar activity of fibrates at their primary PPARα target.[4] This stark difference underscores the critical need to experimentally profile 2-(4-tert-butylphenoxy)butanoic acid against this panel of potential off-targets. Its activity cannot be presumed based solely on its classification as a fibrate analog.
Conclusion and Future Directions
The principle of structural analogy provides a powerful, rational basis for predicting the biological activity of novel chemical entities. Based on the evidence from its structural relatives, 2-(4-tert-butylphenoxy)butanoic acid is hypothesized to be a PPARα agonist with a high probability of cross-reactivity with the histamine H₃ receptor, MAO-B, and Retinoid X Receptors.
The experimental framework detailed in this guide, progressing from initial binding assays to confirmatory cell-based functional assays, represents a robust and validated pathway to building a comprehensive cross-reactivity profile. Executing these protocols is an indispensable step in the preclinical development of this compound. The resulting data will be crucial for interpreting efficacy and toxicity studies, guiding lead optimization efforts, and ultimately determining the therapeutic potential and safety profile of 2-(4-tert-butylphenoxy)butanoic acid.
References
-
Fabgennix International. Competition Assay Protocol. Fabgennix. [Link]
-
Kuzmanic, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Lafolie, P., et al. (2016). A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay. PubMed. [Link]
-
Vandekeere, L., et al. (2023). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Insel, P.A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Icosagen. Cell-Based Assays. Icosagen. [Link]
-
Drugs.com. (2023). Fenofibrate and Derivatives (Professional Patient Advice). Drugs.com. [Link]
-
Prolytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]
-
Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA. [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Wikipedia. Cross-reactivity. Wikipedia. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). (2020). Fenofibrate. LiverTox - NCBI Bookshelf. [Link]
-
Precision Antibody. (2023). 5 Ways Functional Assays Predict Clinical Trial Success. Precision Antibody. [Link]
-
Curex. (2024). Fibrates Allergy: Symptoms, Diagnosis & Treatment. Curex. [Link]
-
NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI. [Link]
-
Pecora, V., et al. (2012). Delayed-type Hypersensitivity to Fenofibrate. PubMed. [Link]
-
Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI. [Link]
-
MIMS Hong Kong. Bezafibrate: Uses & Dosage. MIMS. [Link]
-
GPnotebook. (2021). Bezafibrate. GPnotebook. [Link]
-
Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PMC - NIH. [Link]
-
Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]
-
Kleczkowska, P., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. PMC - NIH. [Link]
-
Riu, A., et al. (2023). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Goliath. [Link]
Sources
- 1. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionantibody.com [precisionantibody.com]
- 6. beatinggoliath.eu [beatinggoliath.eu]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 15. Cell-Based Assays | Icosagen [icosagen.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Tert-butylphenoxy)butanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-Tert-butylphenoxy)butanoic acid, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
2-(4-Tert-butylphenoxy)butanoic acid is a chemical compound that, while not extensively documented with its own specific disposal guidelines, can be assessed by examining its constituent functional groups: a butanoic acid moiety and a 4-tert-butylphenol group. This analysis allows us to anticipate its hazard profile and determine the appropriate disposal pathway.
The butanoic acid component suggests that the compound may be corrosive and potentially combustible. Safety data for butyric acid indicates it can cause severe skin burns and eye damage.[1][2][3][4] The 4-tert-butylphenol group is associated with aquatic toxicity with long-lasting effects and has been identified as an endocrine disruptor.[5] A closely related compound, 2-(4-tert-butylphenoxy)propanoic acid, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6]
Given these characteristics, 2-(4-Tert-butylphenoxy)butanoic acid must be treated as hazardous waste. Its disposal is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for managing hazardous waste.[7][8][9]
Quantitative Hazard Data Summary
For a quick reference, the following table summarizes the key hazard information extrapolated from related compounds.
| Hazard Classification | Description | Primary Concern |
| Skin Corrosion/Irritation | Expected to be corrosive or at least a skin irritant based on the butanoic acid and phenoxypropanoic acid data.[2][6] | Causes burns or irritation upon contact. |
| Serious Eye Damage/Irritation | Likely to cause serious eye damage or irritation.[1][2][6] | Risk of severe eye injury upon contact. |
| Aquatic Toxicity | The 4-tert-butylphenol component is toxic to aquatic life with long-lasting effects.[5] | Poses a significant threat to aquatic ecosystems. |
| Endocrine Disruption | The 4-tert-butylphenol group is a known endocrine disruptor.[5] | Potential for adverse effects on the endocrine systems of organisms. |
| Acute Toxicity (Oral) | Butyric acid is harmful if swallowed.[1][2] | Ingestion may lead to adverse health effects. |
| Combustibility | Butyric acid is a combustible liquid.[1][10] | Presents a fire hazard under certain conditions. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-(4-Tert-butylphenoxy)butanoic acid. This procedure is designed to be a self-validating system, ensuring that each step contributes to the overall safety and regulatory compliance of the disposal process.
Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary route of exposure to 2-(4-Tert-butylphenoxy)butanoic acid is through skin and eye contact, inhalation of dust or aerosols, and ingestion. Therefore, robust protective measures are paramount.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a laboratory coat, and for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Engineering Controls: All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
Waste Segregation and Containerization
Causality: Proper segregation prevents dangerous chemical reactions and ensures that the waste is directed to the correct disposal facility.
-
Waste Stream: Designate 2-(4-Tert-butylphenoxy)butanoic acid as a non-halogenated organic acid waste.
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container.[11] The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Tert-butylphenoxy)butanoic acid," and the associated hazards (e.g., Corrosive, Environmental Hazard).[11]
On-Site Accumulation and Storage
Causality: Adherence to accumulation limits and proper storage conditions minimizes the risk of spills, leaks, and exposure.
-
Accumulation Limits: Follow the hazardous waste generator status requirements as defined by the EPA regarding the maximum amount of waste that can be accumulated on-site and the time limits for storage.[12][13]
-
Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[11] The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Container Management: Keep the waste container closed at all times except when adding waste.[11]
Neutralization (for dilute aqueous solutions only)
Causality: For very dilute aqueous solutions, neutralization can reduce the corrosive hazard, potentially allowing for drain disposal if permitted by local regulations. This step should only be performed after careful consideration and verification with your institution's Environmental Health and Safety (EHS) office.
-
Dilution: Slowly add the dilute acidic solution to a large volume of cold water.
-
Neutralization: While stirring, slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6.0 and 8.0.[14][15]
-
Verification: Confirm the pH using a calibrated pH meter or pH paper.
-
Disposal: If and only if permitted by local regulations and your EHS office, the neutralized solution may be poured down the drain with copious amounts of water.[14] Due to the environmental hazards of the 4-tert-butylphenol moiety, this is generally not the recommended primary disposal method.
Final Disposal
Causality: The final disposal must be conducted by a licensed hazardous waste disposal facility to ensure environmental protection and regulatory compliance.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately.[16]
-
Transportation: The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(4-Tert-butylphenoxy)butanoic acid.
Caption: Disposal workflow for 2-(4-Tert-butylphenoxy)butanoic acid.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of scientific integrity. By adhering to this comprehensive disposal guide for 2-(4-Tert-butylphenoxy)butanoic acid, you are not only ensuring the safety of your laboratory and personnel but also upholding your commitment to environmental protection. Always consult your institution's specific waste disposal policies and your EHS office for any questions or clarification.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
Synerzine. (2020). Safety Data Sheet: Butanoic acid (Natural). Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Butanoic acid: Human health tier II assessment. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2018). Compound Butyric acid C4H8O2 Factsheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. Retrieved from [Link]
-
PubMed. (2024). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
University of Iowa. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Oakland University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
ERA Environmental Management Solutions. (2021). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]
-
Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. vigon.com [vigon.com]
- 2. chemos.de [chemos.de]
- 3. ec.europa.eu [ec.europa.eu]
- 4. carlroth.com [carlroth.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. 2-(4-Tert-butylphenoxy)propanoic acid | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. era-environmental.com [era-environmental.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. natlenvtrainers.com [natlenvtrainers.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
